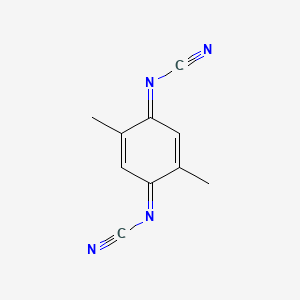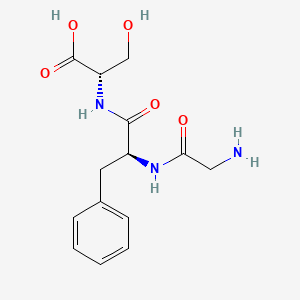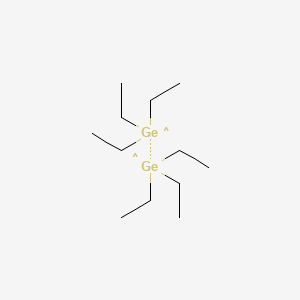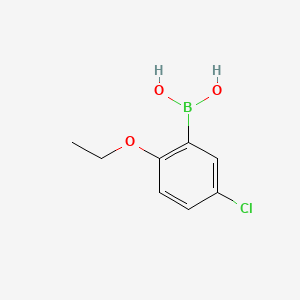
2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide
Descripción general
Descripción
“2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide” is also known as “N,N’-Dicyano-2,5-dimethylbenzoquinonediimine”. It forms donor-acceptor complexes with crystalline clathrates of cyclotricatechylene . The empirical formula of this compound is C10H8N4 and it has a molecular weight of 184.20 .
Physical And Chemical Properties Analysis
The melting point of “2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide” is 191-194 °C . The predicted boiling point is 275.0±50.0 °C and the predicted density is 1.10±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Mass Spectra Analysis
The mass spectra of related compounds, such as 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-1,4-disila-2,5-cyclohexadiene, have been studied to understand fragmentation patterns and rearrangement types in organometallic chemistry (Maruca, Oertel & Roseman, 1972).
Crystal Structure Analysis
Studies on crystal structures, like those of cyclopentadienyl(1,4-dimethyl-1,4-diboracyclohexa-2,5-diene)cobalt, contribute to the understanding of molecular configurations and bonding in organometallic complexes (Herberich, Hessner, Beswetherick, Howard & Woodward, 1980).
Molecular Structures Studies
Investigations into molecular structures of compounds like bis(4,4-dimethyl-2,5-cyclohexadiene-1-ylidene) provide insights into non-planar carbocyclic rings and bond lengths, critical in understanding the behavior of cyclic compounds (Trætteberg, Bakken, Almenningen, Luẗtke & Janssen, 1982).
Spectroscopic Investigations
Spectroscopic studies, like those on bi-(4,4-dimethyl-2,5-cyclohexadiene-1-ylidene), help in determining the conformation of compounds in different states, which is crucial for applications in materials science and photochemistry (Janssen & Lüttke, 1982).
Synthetic Chemistry
Research in synthetic chemistry, such as the development of novel strategies for the preparation of lactams using 2,5-cyclohexadienones, demonstrates the versatility of these compounds in synthesizing various derivatives (Wardrop & Burge, 2005).
Photocatalysis and Electrochemistry
Studies on the electroactive species in catalysis, for instance, the oxidation of cyclohexadiene to benzene, show the application of these compounds in understanding and improving catalytic processes (Hill & Mann, 1991).
Propiedades
IUPAC Name |
(4-cyanoimino-2,5-dimethylcyclohexa-2,5-dien-1-ylidene)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-7-3-10(14-6-12)8(2)4-9(7)13-5-11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCNOUWCQVLIEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC#N)C(=CC1=NC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405112 | |
| Record name | (2,5-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide | |
CAS RN |
98507-06-3 | |
| Record name | (2,5-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)



![Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1588018.png)


![(E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride](/img/structure/B1588023.png)
![5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B1588028.png)


